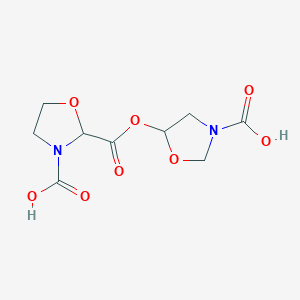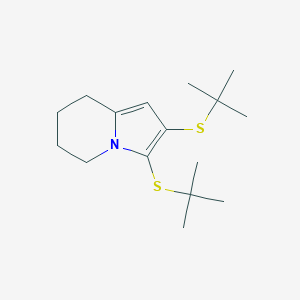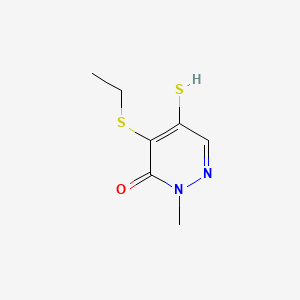
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Des Réactions Chimiques
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [2+3] cycloaddition reaction with nitrile oxides leads to the formation of 5-substituted amino-isoxazole derivatives .
Applications De Recherche Scientifique
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, isoxazole derivatives, including this compound, have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In industry, these compounds are used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to exert their effects by binding to various enzymes and receptors, thereby modulating their activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparaison Avec Des Composés Similaires
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate can be compared with other similar compounds, such as ethyl carbamate, methyl carbamate, and propyl carbamate . These compounds share a similar carbamate structure but differ in their specific substituents and biological activities . This compound is unique due to its isoxazole ring, which imparts distinct biological activities and therapeutic potential .
Propriétés
Numéro CAS |
41230-65-3 |
|---|---|
Formule moléculaire |
C9H13N3O4 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
ethyl N-(5-acetamido-3-methyl-1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13N3O4/c1-4-15-9(14)11-7-5(2)12-16-8(7)10-6(3)13/h4H2,1-3H3,(H,10,13)(H,11,14) |
Clé InChI |
LWOUHYYSDYNAEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(ON=C1C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)








![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)




